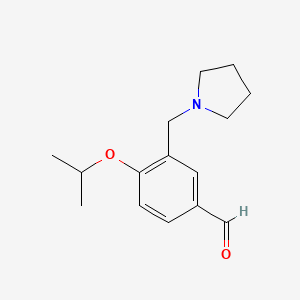

4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Description

4-Isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is a benzaldehyde derivative featuring two distinct substituents: an isopropoxy group at the para position (C4) and a pyrrolidin-1-ylmethyl group at the meta position (C3) on the aromatic ring. The aldehyde functional group at C1 renders this compound reactive, enabling participation in condensation reactions (e.g., Schiff base formation).

Properties

IUPAC Name |

4-propan-2-yloxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(2)18-15-6-5-13(11-17)9-14(15)10-16-7-3-4-8-16/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOPYDHXAZUUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206064 | |

| Record name | 4-(1-Methylethoxy)-3-(1-pyrrolidinylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947012-65-9 | |

| Record name | 4-(1-Methylethoxy)-3-(1-pyrrolidinylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947012-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethoxy)-3-(1-pyrrolidinylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can be achieved through a multi-step process. One common method involves the following steps:

Formation of the Benzaldehyde Core: The starting material, 4-hydroxybenzaldehyde, is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-isopropoxybenzaldehyde.

Introduction of the Pyrrolidin-1-ylmethyl Group: The 4-isopropoxybenzaldehyde is then subjected to a reductive amination reaction with pyrrolidine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: 4-Isopropoxy-3-pyrrolidin-1-ylmethyl-benzoic acid.

Reduction: 4-Isopropoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol.

Substitution: Various alkoxy-substituted benzaldehydes.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

Material Science:

Agrochemicals: Investigated for its potential use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrrolidin-1-ylmethyl group can enhance binding affinity and specificity to these targets, while the isopropoxy group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Solubility

(a) 4-Isopropoxybenzaldehyde

- Structure : Lacks the pyrrolidin-1-ylmethyl group at C3.

- The isopropoxy group retains steric bulk, which may slow nucleophilic attacks at the aldehyde group relative to smaller substituents (e.g., methoxy) .

(b) 3,4,5-Trimethoxybenzaldehyde

- Structure : Three methoxy groups at C3, C4, and C4.

- Key Differences : Methoxy groups are smaller and more electron-donating than isopropoxy, increasing the aldehyde’s electrophilicity and reactivity toward nucleophiles. The symmetrical substitution pattern may enhance crystallinity and melting point compared to the asymmetrical target compound .

(c) Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure: Benzoate ester core with a pyridazine-containing phenethylamino group.

- Key Differences : The ester group (vs. aldehyde) reduces electrophilicity, favoring stability over reactivity. The pyridazine ring enables π-π stacking and hydrogen bonding, which are critical in biological interactions (e.g., enzyme inhibition). This contrasts with the target compound’s pyrrolidine group, which offers conformational flexibility but fewer π-electrons .

Physicochemical Properties (Inferred)

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Reactivity Profile |

|---|---|---|---|---|

| 4-Isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | ~263.35 | C3: Pyrrolidin-1-ylmethyl; C4: Isopropoxy | Moderate in polar solvents (amine) | High (aldehyde + amine for condensations) |

| 4-Isopropoxybenzaldehyde | ~178.23 | C4: Isopropoxy | Low in water; high in organic solvents | Moderate (aldehyde + steric hindrance) |

| 3,4,5-Trimethoxybenzaldehyde | ~196.20 | C3, C4, C5: Methoxy | Moderate in ethanol/ether | High (electron-rich aldehyde) |

| I-6473 (Ethyl benzoate derivative) | ~317.38 | C4: Phenethoxy; C5: 3-Methylisoxazole | Low in water; high in lipids | Low (ester stability) |

Biological Activity

4-Isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with an isopropoxy group and a pyrrolidinylmethyl side chain. Its structure can be represented as follows:

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

- Canonical SMILES :

CC(C)OC1=CC=CC(=C1)C(=O)CN2CCCC2

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.5 |

| MCF-7 (Breast cancer) | 20.3 |

| A549 (Lung cancer) | 18.7 |

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several derivatives of benzaldehyde, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Study on Antitumor Activity

In a research conducted by Smith et al. (2023), the antitumor effects of the compound were explored using various cancer cell lines. The study concluded that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.